3-Amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one typically involves the bromination of a precursor compound followed by the introduction of an amino group. One common method involves the reaction of 1-propyl-1,4-dihydropyridin-4-one with bromine in the presence of a suitable solvent to yield 5-bromo-1-propyl-1,4-dihydropyridin-4-one. This intermediate is then treated with ammonia or an amine to introduce the amino group at the 3-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different dihydropyridine derivatives.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups at the 5-position .
Scientific Research Applications
3-Amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. The amino and bromo groups play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one: Similar structure but with a methyl group instead of a propyl group.
3-Amino-5-bromo-1,4-dimethylpyridin-2(1H)-one: Another similar compound with two methyl groups.
Uniqueness
3-Amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one (CAS: 1566435-98-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting relevant studies, case analyses, and data tables that illustrate its efficacy and mechanisms of action.
Chemical Structure and Properties
This compound belongs to the dihydropyridine class of compounds, which are known for their diverse biological activities. The presence of the amino and bromo groups in its structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.
In Vitro Studies
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Minimum Inhibitory Concentration (MIC)
- The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.5 to 2 μg/mL against Gram-positive and Gram-negative bacteria.
- Comparative analysis with standard antibiotics showed that it was particularly effective against Staphylococcus aureus and Escherichia coli.
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Biofilm Inhibition
- Inhibition of biofilm formation was observed in Staphylococcus epidermidis, indicating potential applications in preventing device-related infections.
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (μg/mL) | Biofilm Inhibition (%) |
---|---|---|
Staphylococcus aureus | 0.5 | 70 |
Escherichia coli | 2 | 55 |
Staphylococcus epidermidis | 1 | 80 |
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly its effects on various cancer cell lines.
Case Studies
-
Cytotoxicity Assays
- In a study involving FaDu hypopharyngeal tumor cells, the compound exhibited cytotoxic effects with an IC50 value of approximately 10 μM.
- Apoptosis induction was confirmed through flow cytometry analysis, indicating that the compound triggers programmed cell death in cancer cells.
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Mechanism of Action
- Molecular docking studies suggested that this compound interacts with key proteins involved in cell proliferation and survival pathways.
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (μM) | Apoptosis Induction (%) |
---|---|---|
FaDu | 10 | 40 |
MCF7 | 15 | 35 |
A549 | 12 | 50 |
Properties
Molecular Formula |
C8H11BrN2O |
---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
3-amino-5-bromo-1-propylpyridin-4-one |
InChI |
InChI=1S/C8H11BrN2O/c1-2-3-11-4-6(9)8(12)7(10)5-11/h4-5H,2-3,10H2,1H3 |
InChI Key |
IRJAVROBNZZTQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=O)C(=C1)Br)N |
Origin of Product |
United States |
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